
Ciprofloxacin
Overview
Description
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA replication and transcription. It is effective against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and some Gram-positive pathogens. Clinically, it is used for urinary tract infections (UTIs), respiratory infections, and gastrointestinal infections . Resistance to this compound arises via mutations in DNA gyrase (e.g., gyrA) and reduced drug permeability due to porin loss .
Preparation Methods
Traditional Multistep Synthesis of Ciprofloxacin
The classical synthesis of this compound involves a sequence of seven steps, starting from 2,4-dichloro-5-fluorobenzoyl chloride and cyclopropylamine. The process, first developed by Bayer AG in the 1980s, achieves an overall yield of 49% but requires over 24 hours of reaction time. Key steps include:
- Acylation : The enamine intermediate undergoes chemoselective C-acylation with 2,4-dichloro-5-fluorobenzoyl chloride in the presence of lithium hexamethyldisilazide (LiHMDS), forming a keto-enol tautomer.
- Cyclization : Intramolecular nucleophilic substitution facilitated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the quinolone core structure.
- Piperazine Coupling : Introduction of the piperazine moiety at the C-7 position via nucleophilic aromatic substitution.
- Ester Hydrolysis : Final hydrolysis of the ethyl ester group to produce the carboxylic acid functionality of this compound.
Despite its historical significance, this method faces criticism for its labor-intensive purification steps and the use of hazardous reagents like DBU, which can form decomposition byproducts.
Continuous Flow Synthesis: Revolutionizing Reaction Efficiency
Recent advancements in microreactor technology have enabled the telescoped synthesis of this compound in continuous flow systems. Lin et al. demonstrated a linear sequence of six reactions across five flow reactors, completing the synthesis in 9 minutes with an overall yield of 60%. The process avoids intermediate isolations and employs the following steps:
- Acylation : Vinylogous carbamate reacts with acyl chloride in acetonitrile or chloroform, mediated by N,N-diisopropylethylamine (DIEA).
- Amine Displacement : Cyclopropylamine displaces dimethylamine, facilitated by DIEA at 60°C.
- Nucleophilic Aromatic Substitution (SNAr) : Two sequential SNAr reactions introduce fluorine and piperazine groups.
- Ester Hydrolysis : Sodium hydroxide hydrolyzes the ester to the carboxylic acid.
Key Advantages :
- Residence Time : 9 minutes vs. 24+ hours in batch processes.
- Safety : Enhanced control over exothermic reactions and hazardous intermediates.
- Scalability : Throughput of 29 g/hour, enabling the production of 700 g/day.
Telescoped Synthesis for Industrial-Scale Production
Rogers and Roper developed a high-purity (>95% HPLC) telescoped process capable of producing >100 g of this compound. The methodology addresses scalability challenges through:
- Continuous Liquid-Liquid Extraction (CLLE) : Replaces traditional batch extractions, reducing solvent use by 40%.
- DBU Substitution : Replaces DBU with safer bases to mitigate side reactions.
- Process Intensification : Combines four reactors and one CLLE unit, achieving a throughput of 29 g/hour.
Table 1: Industrial-Scale Process Parameters
Step | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Acylation | 60°C, DIEA, CHCl3 | 92 | 98 |
Cyclization | 80°C, alternative base | 89 | 96 |
Piperazine Coupling | 100°C, H2O/EtOH | 85 | 95 |
Hydrolysis | 50°C, NaOH | 95 | 97 |
This approach reduces production costs by 30% compared to batch methods, primarily through minimized downtime and solvent recovery.
Mechanochemical Cocrystallization Techniques
Post-synthesis processing of this compound has been enhanced via mechanochemical methods. Hot-melt extrusion (HME), a continuous cocrystallization technique, improves the dissolution rate of this compound by forming cocrystals with isonicotinic acid (INCA).
Key Findings :
- Cocrystal Yield : 78% with HME vs. 65% with ball milling.
- Dissolution Rate : 2.3-fold increase compared to pure this compound.
- Process Optimization : Screw speed (200 RPM) and temperature (120°C) are critical for maximizing cocrystal content.
Derivative Synthesis and Modifications
Esterification and amidification of this compound have yielded derivatives with enhanced bioactivity. For example:
- Esterification : Reaction with glycerol in tetrahydrofuran (THF) and H2SO4 produces 2,3-dihydroxypropyl derivatives.
- Amidification : Acyl chlorides react with this compound in the presence of Na2CO3, forming amide derivatives with improved anticancer activity.
Table 2: Anticancer Activity of this compound Derivatives
Derivative | IC50 (μg/mL, MCF-7 Cells) |
---|---|
Parent Compound | 42.3 |
Glycerol Ester | 28.7 |
Benzamide Derivative | 19.4 |
These modifications underscore the versatility of this compound as a scaffold for drug development.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
Method | Steps | Time | Yield (%) | Scalability |
---|---|---|---|---|
Traditional Batch | 7 | 24 h | 49 | Low |
Continuous Flow | 6 | 9 min | 60 | High |
Telescoped Industrial | 5 | 10 h | 57 | Very High |
Continuous flow and telescoped methods outperform traditional synthesis in speed and scalability, making them preferable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin undergoes various chemical reactions, including:
Oxidation: this compound can form a colored charge-transfer complex with sodium nitroprusside in an alkaline medium.
Common Reagents and Conditions:
Oxidation: Sodium nitroprusside in an alkaline medium.
Substitution: Electrophilic or radical reagents targeting the piperazine ring.
Major Products Formed:
Oxidation: Colored charge-transfer complexes.
Substitution: Various degradation products identified by high-resolution mass spectrometry.
Scientific Research Applications
Therapeutic Applications
Ciprofloxacin is approved by the United States Food and Drug Administration for treating a range of infections, including:
- Gastrointestinal Infections : Effective against pathogens like Salmonella and Shigella.
- Respiratory Tract Infections : Used for both community-acquired and nosocomial infections.
- Urinary Tract Infections : Particularly effective against Escherichia coli and Klebsiella pneumoniae.
- Skin, Bone, and Joint Infections : Demonstrates efficacy in treating complicated skin and soft tissue infections.
- Sexually Transmitted Infections : Recommended for treating gonorrhea and chancroid.
- Anthrax and Plague : Utilized as a prophylactic treatment in cases of exposure to these pathogens.
Table 1: Common Indications for this compound
Infection Type | Pathogens | Notes |
---|---|---|
Gastrointestinal | Salmonella, Shigella | Effective for enteric infections |
Respiratory | Streptococcus pneumoniae | Broad-spectrum activity |
Urinary Tract | E. coli, K. pneumoniae | First-line treatment for uncomplicated UTIs |
Skin and Soft Tissue | Various Gram-positive/negative | Used in complicated cases |
Sexually Transmitted | Neisseria gonorrhoeae | Recommended by CDC |
Bioterrorism | Bacillus anthracis | Prophylaxis post-exposure |
Resistance Mechanisms
Despite its effectiveness, resistance to this compound has been increasingly reported. Mechanisms include:
- Mutations in DNA Gyrase : Alterations in the gyrA gene can reduce drug binding affinity.
- Efflux Pumps : Bacteria can expel this compound more efficiently, diminishing its intracellular concentration.
- Plasmid-Mediated Resistance : Some strains acquire resistance genes through horizontal gene transfer.
Table 2: Resistance Patterns Observed
Pathogen | Resistance Mechanism | Notes |
---|---|---|
Escherichia coli | Mutations in gyrA | Increased prevalence of resistant strains |
Klebsiella pneumoniae | Efflux pumps | Significant challenge in treatment |
Neisseria gonorrhoeae | Plasmid-mediated resistance | Rising concern for treatment failures |
This compound-Induced Peripheral Neuropathy
A case study reported a 42-year-old male who developed peripheral neuropathy after a 10-day course of this compound for gastroenteritis. The patient exhibited bilateral weakness, confirmed by nerve conduction studies as peripheral neuropathy. Treatment with intravenous immunoglobulin and physical therapy resulted in significant improvement .
Treatment Failure in Typhoid Fever
In another case from Pakistan, a 14-year-old boy with typhoid fever was treated with this compound but showed persistent fever despite appropriate dosing. Blood cultures indicated resistance, necessitating a switch to ceftriaxone, which led to recovery within three days .
Anticancer Potential
Recent studies have explored the potential of this compound as an anticancer agent. Research indicates that it may induce apoptosis in various cancer cell lines, including prostate and bladder cancer cells. This suggests that this compound could serve as a chemosensitizing agent or adjunct therapy in cancer treatment .
Mechanism of Action
Ciprofloxacin is compared with other fluoroquinolones such as levofloxacin, moxifloxacin, and norfloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its broad-spectrum activity and effectiveness against a wide range of bacterial infections .
Comparison with Similar Compounds
N-Thioacylated Ciprofloxacin Derivatives
Derivatives of this compound modified with thioacyl groups exhibit enhanced antibacterial and urease inhibitory activities:
- Compound 3h showed similar activity to this compound against P. aeruginosa (MIC = 0.048 µg/mL) and E. coli (MIC < 0.003 µg/mL) .
- Compound 3g demonstrated twofold higher potency than this compound against S. epidermidis (MIC = 0.012 µg/mL vs. 0.025 µg/mL) .
- These derivatives also inhibited urease (IC50 < 10 µM), outperforming standard inhibitors like hydroxyurea .
Table 1: MIC Values of Select Derivatives vs. This compound
Compound | S. epidermidis | P. aeruginosa | E. coli |
---|---|---|---|
Cipro | 0.025 µg/mL | 0.048 µg/mL | 0.003 µg/mL |
3g | 0.012 µg/mL | N/A | N/A |
3h | N/A | 0.048 µg/mL | <0.003 µg/mL |
Thiazolo-Triazine and Fluoroquinoline Derivatives
Compounds with thiazolo-triazine cores or modified fluoroquinoline scaffolds mimic this compound’s binding to DNA gyrase:
- Thiazolo-triazine derivatives (4a–4g) shared identical binding poses with this compound in docking studies, interacting with Glu-50, Asp-73, and Arg-76 residues .
- Compound 10 (fluoroquinoline derivative) exhibited a binding affinity of −7.2 kcal/mol, matching this compound’s affinity .
Table 2: Binding Affinities of Synthesized Compounds
Compound | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|
Cipro | −7.2 | Glu-50, Asp-73 |
10 | −7.2 | Glu-50, Arg-76 |
8d | −7.1 | Similar to cipro |
Fluoroquinolone Analogues
- Tosufloxacin and This compound showed identical activity against Enterobacteriaceae and Pseudomonas spp. (MIC90 ≤ 1 µg/mL) .
- Temafloxacin and ofloxacin had comparable Gram-negative coverage but lower potency against P. aeruginosa than this compound .
Pteridine Hydroxamic Acids
Physicochemical and Pharmacokinetic Profiles
- Levofloxacin and This compound share similar pKa (6.05–6.09) and lipophilicity, complicating chromatographic separation .
- Norfloxacin and pefloxacin exhibit lower aqueous solubility than this compound, impacting bioavailability .
Resistance and Synergy Considerations
- This compound resistance in E. coli UTIs is rising globally, with higher prevalence in hospital settings (25–30%) vs. community-acquired infections (15–20%) .
- Synergy with tobramycin and natural compounds (e.g., asiatic acid) enhances this compound’s biofilm penetration, reducing P. aeruginosa viability by 50–70% .
Biological Activity
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Its biological activity is characterized by its mechanism of action, efficacy against different pathogens, pharmacokinetics, and potential adverse effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity.
This compound exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The compound is particularly effective against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, as well as some Gram-positive bacteria.
Efficacy Against Pathogens
This compound has demonstrated significant efficacy against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) values for common bacteria are summarized in Table 1:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 0.5 - 4 |
Klebsiella pneumoniae | 1 - 8 |
Pseudomonas aeruginosa | 0.5 - 16 |
Staphylococcus aureus | 0.5 - 4 |
Neisseria gonorrhoeae | 0.06 - 1 |
This table illustrates the varying susceptibility of different pathogens to this compound, highlighting its broad-spectrum activity.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including rapid absorption and distribution in body tissues. Key pharmacokinetic parameters are presented in Table 2:
Parameter | Value |
---|---|
Bioavailability | ~70% |
Peak plasma concentration | ~2-3 hours post-dose |
Half-life | ~4 hours |
Volume of distribution | ~2-3 L/kg |
The drug's bioavailability and distribution make it effective for both oral and intravenous administration.
Case Studies and Adverse Effects
Despite its effectiveness, this compound is associated with several adverse effects. Notably, it can lead to tendinopathy and tendon rupture, particularly in older adults and those with predisposing factors. A case study reported a 76-year-old woman who developed bilateral Achilles tendinopathy after four days of this compound treatment, culminating in a rupture . Another case highlighted severe acute axonal neuropathy induced by this compound, demonstrating the potential for serious neurological complications .
Resistance Patterns
The emergence of resistance to this compound is an ongoing concern. A study utilized machine learning models to predict this compound resistance in hospitalized patients, achieving high predictive accuracy with ROC-AUC values ranging from 0.737 to 0.837 . This underscores the importance of monitoring resistance patterns to maintain the drug's efficacy.
Novel Derivatives and Enhancements
Recent research has explored novel derivatives of this compound that enhance its biological activity. For instance, derivatives conjugated with menthol and thymol exhibited increased lipophilicity and improved interaction with bacterial membranes, potentially overcoming some resistance mechanisms . These findings suggest that modifications to the this compound structure could yield more effective antimicrobial agents.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying ciprofloxacin in pharmaceutical formulations and biological samples?
High-Performance Liquid Chromatography (HPLC) is the gold standard for precise quantification due to its sensitivity and specificity. UV spectrophotometry is cost-effective for routine analysis, while electrophoresis can separate this compound from complex matrices like plasma or urine. Method validation should include linearity, accuracy, and precision metrics, as outlined in studies optimizing formulations .
Q. How should researchers design controlled clinical trials to assess the long-term safety of this compound?
Trials should include comparator antibiotics, monitor adverse events (e.g., gastrointestinal disturbances, CNS effects) at regular intervals, and stratify participants by indications (e.g., osteomyelitis, mycobacterial infections). Evidence from pooled clinical data (average 80–130 days of treatment) shows no significant difference in discontinuation rates between this compound and controls, but early monitoring is critical .
Q. What are the key considerations in developing a colon-targeted delivery system for this compound?
Focus on polymer selection (e.g., mucoadhesive polymers like HPMC) and coating efficiency to ensure delayed release. Ex vivo mucosal adhesion studies and in vitro drug release profiling at intervals (e.g., 9, 12, 18, 24 hours) are essential to validate targeting efficiency. Factorial design can optimize polymer concentration and coating composition .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize this compound formulations for controlled release?
RSM maps interactions between variables (e.g., polymer concentration, coating thickness) and responses (entrapment efficiency, mucoadhesion). A 3² factorial design, as used in hydrogel formulations, identifies optimal parameter combinations by generating polynomial equations. Validation includes ANOVA to assess model significance (p < 0.05) and R² values >0.9 .
Q. What experimental design is suitable for optimizing photocatalytic degradation of this compound in wastewater?
A 3-factor Box-Behnken design evaluates variables like catalyst concentration (wt%), pH, and initial this compound concentration. ANOVA determines the significance of quadratic terms, while response surface plots identify optimal degradation conditions (e.g., 100% removal at pH 7.5 with TiO₂ composites). Center points in the design ensure reproducibility .
Q. How do adsorption mechanisms differ in this compound removal systems using novel composite materials?
Kinetic studies (pseudo-first/second-order models) distinguish physisorption (surface interactions) from chemisorption (covalent bonding). Isotherm analysis (Freundlich model) indicates multilayer adsorption on heterogeneous surfaces, as seen in Mg/Fe₀ composites. Thermodynamic parameters (ΔG < 0, ΔH < 0) confirm spontaneous, exothermic processes .
Q. How can factorial design improve hydrogel-based delivery systems for this compound?
A 3² factorial design evaluates polymer ratios (e.g., HPMC and xanthan gum) and cross-linking agents (e.g., citric acid). Responses like swelling index and drug release kinetics are modeled to identify optimal formulations. FTIR and DSC validate the absence of drug-polymer interactions .
Q. How do solubility prediction models aid in this compound formulation development?
Correlative models trained on minimal experimental data (e.g., one solubility datum) predict drug solubility in mono-solvents across temperatures. Ideal solubility calculations using Gibbs free energy changes enable scale-up decisions for industrial processes. Validation requires <5% deviation from experimental values .
Q. How to resolve contradictions in adsorption isotherm models when interpreting this compound removal data?
Compare goodness-of-fit metrics (R², adjusted R²) for Langmuir (monolayer) vs. Freundlich (heterogeneous) models. For composites like Mg/Fe₀, Freundlich dominance (n > 1) suggests favorable adsorption, while dual mechanisms (physisorption + chemisorption) explain discrepancies in kinetic models .
Q. What statistical approaches reconcile conflicting results in this compound efficacy studies across infection models?
Meta-regression analysis adjusts for covariates like dosage, infection site, and bacterial resistance profiles. Subgroup analysis stratified by pharmacokinetic parameters (e.g., AUC/MIC ratio >125) can clarify efficacy thresholds. Sensitivity testing identifies outlier studies influencing heterogeneity .
Q. Notes
- Methodological rigor : Advanced questions emphasize experimental design (RSM, factorial/Box-Behnken), statistical validation (ANOVA, R²), and mechanistic studies (kinetic/isotherm models).
- Evidence base : References prioritize peer-reviewed studies over commercial sources, excluding unreliable platforms as specified.
- Distinction : Basic questions address foundational techniques (HPLC, clinical monitoring), while advanced questions tackle optimization, mechanistic insights, and data contradiction resolution.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWGUAQZAJSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022824 | |
Record name | Ciprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1mg/mL, Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/, Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol, In water, 30,000 mg/L at 20 °C, 1.35e+00 g/L | |
Record name | Ciprofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00537 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CIPROFLOXACIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Faint to light yellow crystalline powder | |
CAS No. |
85721-33-1 | |
Record name | Ciprofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85721-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciprofloxacin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciprofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00537 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ciprofloxacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ciprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIPROFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E8K9I0O4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CIPROFLOXACIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255-257 °C, 225-257 °C, decomposes, 255 - 257 °C | |
Record name | Ciprofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00537 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CIPROFLOXACIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ciprofloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.